

# Atropinium: A Comparative Analysis of Clinical Trial Outcomes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Atropinium**  
Cat. No.: **B1257961**

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial data for **Atropinium**, with a primary focus on its therapeutic applications in myopia control, symptomatic bradycardia, and organophosphate poisoning. The data presented is intended to offer an objective comparison with alternative treatments, supported by experimental data and detailed methodologies.

A note on nomenclature: The term "**Atropinium**" is used throughout this guide. The active moiety, atropine, is the subject of the clinical trials and experimental data discussed.

"**Atropinium**" may refer to the cationic form or a specific salt, but for the purposes of this guide, it is used interchangeably with atropine.

## Atropine for Myopia Progression Control

Recent large-scale, randomized clinical trials have investigated the efficacy and safety of low-dose atropine eye drops in slowing the progression of myopia in children. The most prominent of these are the CHAMP, LAMP, and ATOM2 studies.

## Quantitative Data Summary

The following tables summarize the key findings from these clinical trials, comparing different concentrations of atropine with placebo. The primary efficacy endpoints were the mean change in spherical equivalent refraction (SER) in diopters (D) and the mean change in axial length (AL) in millimeters (mm).

Table 1: Comparison of Atropine vs. Placebo in Myopia Progression (Spherical Equivalent Refraction - Diopters)

| Clinical Trial (Duration)            | Treatment Group | Mean Change in SER (D) | Standard Deviation/Confidence Interval |
|--------------------------------------|-----------------|------------------------|----------------------------------------|
| CHAMP (36 Months)                    | 0.01% Atropine  | -0.58                  | 95% CI, -0.71 to -0.45                 |
| 0.02% Atropine                       | -0.72           | 95% CI, -0.83 to -0.61 |                                        |
| Placebo                              | -0.82           | 95% CI, -0.96 to -0.68 |                                        |
| LAMP (12 Months)[1]                  | 0.01% Atropine  | -0.59                  | ± 0.61                                 |
| 0.025% Atropine                      | -0.46           | ± 0.45                 |                                        |
| 0.05% Atropine                       | -0.27           | ± 0.61                 |                                        |
| Placebo                              | -0.81           | ± 0.53                 |                                        |
| Danish Children Study (24 Months)[2] | 0.01% Atropine  | -3.91                  | 95% CI, -4.26 to -3.55                 |
| 0.1% Loading Dose then 0.01%         | -4.05           | 95% CI, -4.40 to -3.70 |                                        |
| Placebo                              | -4.17           | 95% CI, -4.52 to -3.81 |                                        |

Table 2: Comparison of Atropine vs. Placebo in Myopia Progression (Axial Length - mm)

| Clinical Trial<br>(Duration)                        | Treatment Group | Mean Change in AL<br>(mm) | Standard<br>Deviation/Confiden-<br>ce Interval |
|-----------------------------------------------------|-----------------|---------------------------|------------------------------------------------|
| CHAMP (36 Months)                                   | 0.01% Atropine  | 0.30                      | 95% CI, 0.24 to 0.36                           |
| 0.02% Atropine                                      | 0.35            | 95% CI, 0.30 to 0.40      |                                                |
| Placebo                                             | 0.43            | 95% CI, 0.37 to 0.49      |                                                |
| LAMP (12 Months) <sup>[1]</sup>                     | 0.01% Atropine  | 0.36                      | ± 0.29                                         |
| 0.025% Atropine                                     | 0.29            | ± 0.20                    |                                                |
| 0.05% Atropine                                      | 0.20            | ± 0.25                    |                                                |
| Placebo                                             | 0.41            | ± 0.22                    |                                                |
| Danish Children Study<br>(24 Months) <sup>[2]</sup> | 0.01% Atropine  | 25.07                     | 95% CI, 24.86 to<br>25.27                      |
| 0.1% Loading Dose<br>then 0.01%                     | 25.09           | 95% CI, 24.89 to<br>25.30 |                                                |
| Placebo                                             | 25.17           | 95% CI, 24.97 to<br>25.38 |                                                |

## Experimental Protocols

- Study Design: A three-arm, parallel, randomized, multicenter, double-masked, placebo-controlled, phase 3 trial.
- Participants: 576 children aged 3 to 16 years with myopia of -0.50 to -6.00 D and astigmatism of no more than -1.50 D in each eye.
- Intervention: Participants were randomized in a 2:2:3 ratio to receive once-daily eye drops of 0.01% atropine, 0.02% atropine, or placebo for 36 months.
- Primary Endpoint: The proportion of participants' eyes showing less than 0.50 D myopia progression from baseline at 36 months for the 0.02% atropine group versus placebo.

- Statistical Analysis: Efficacy was analyzed in a modified intention-to-treat population of children aged 6 to 10 years at baseline. A sample size of 136 in the 0.02% atropine group and 91 in the placebo group was estimated to provide 95% power to detect a specified difference in responder proportions.
- Study Design: A randomized, placebo-controlled, double-masked trial.
- Participants: 438 children aged 4 to 12 years with myopia of at least -1.0 D and astigmatism of -2.5 D or less.
- Intervention: Participants were randomly assigned in a 1:1:1:1 ratio to receive once-nightly eye drops of 0.05%, 0.025%, 0.01% atropine, or placebo for one year.
- Primary Outcome Measures: Changes in spherical equivalent (SE) and axial length (AL).
- Statistical Analysis: Differences among groups were compared using generalized estimating equations. A sample size of 344 subjects was calculated to achieve 90% power at a 0.05 significance level to detect a difference of at least 0.5 D among treatment groups.
- Study Design: A randomized, double-masked clinical trial with a 24-month treatment phase, a 12-month washout phase, and a subsequent re-treatment phase.
- Participants: 400 Asian children aged 6 to 12 years with myopia of -2.00 D or worse in each eye.
- Intervention: Children were randomized in a 2:2:1 ratio to receive 0.5%, 0.1%, or 0.01% atropine once daily in both eyes for 24 months.
- Main Outcome Measures: Change in spherical equivalent and axial length.
- Statistical Analysis: Data were analyzed to compare the efficacy and safety of the different atropine concentrations over the various phases of the study.

## Visualizations



[Click to download full resolution via product page](#)

#### *Myopia Control Clinical Trial Workflow*

## Atropine for Symptomatic Bradycardia

Atropine is the first-line treatment for acute symptomatic bradycardia. It acts as a muscarinic antagonist, blocking the effects of the vagus nerve on the heart and thereby increasing heart rate.

## Quantitative Data Summary

Direct, large-scale, randomized controlled trials comparing atropine to its alternatives as a first-line therapy are limited due to atropine's established role. The data available often comes from observational studies or trials where alternatives are used after atropine has failed.

Table 3: Comparison of Atropine and Alternatives for Symptomatic Bradycardia

| Agent       | Mechanism of Action            | Typical Efficacy                                                                                                                      | Key Considerations                                                                                                                                           |
|-------------|--------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Atropine    | Muscarinic Receptor Antagonist | Effective in approximately 28% of patients with symptomatic bradycardia.[3][4]                                                        | First-line therapy. May not be effective in high-degree AV blocks.                                                                                           |
| Epinephrine | Adrenergic Agonist             | Used when atropine is ineffective. Provides broader hemodynamic support (increased heart rate, contractility, and blood pressure).[3] | Can cause significant tachycardia and increase myocardial oxygen demand.                                                                                     |
| Dopamine    | Adrenergic Agonist             | An alternative to epinephrine, particularly if the patient is also hypotensive.                                                       | Effects are dose-dependent. A randomized feasibility trial showed similar survival rates to transcutaneous pacing in atropine-refractory bradycardia. [5][6] |

## Experimental Protocols

A notable feasibility trial, PrePACE, provides insight into the comparison of alternatives for atropine-refractory bradycardia.[5]

- Study Design: A prehospital randomized controlled feasibility trial.
- Participants: Patients with unstable bradycardia who did not respond to a fluid bolus and up to 3 mg of atropine.

- Intervention: Participants were randomized to receive either transcutaneous pacing (TCP) or a dopamine infusion (starting at 5 µg/kg/min and titrated up to a maximum of 20 µg/kg/min).
- Primary Outcome: To evaluate the feasibility of conducting such a trial in a prehospital setting.
- Results: The study demonstrated that it is feasible to conduct a prehospital randomized controlled trial of TCP for unstable bradycardia. Survival to hospital discharge was similar between the dopamine and TCP groups.

## Visualizations



[Click to download full resolution via product page](#)

*Simplified Bradycardia Treatment Flow*

## Atropine for Organophosphate Poisoning

Atropine is a critical antidote in the management of organophosphate poisoning. It competitively blocks the muscarinic effects of acetylcholine, which accumulates due to the inhibition of acetylcholinesterase by the organophosphate.

## Quantitative Data Summary

Clinical trials have compared atropine with other anticholinergic agents, such as glycopyrrolate, and have also evaluated combination therapies.

Table 4: Comparison of Atropine and Glycopyrrolate in Organophosphate Poisoning

| Study                                                       | Treatment Groups                                           | Key Outcomes                                                                                                                                                     |
|-------------------------------------------------------------|------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Bardin et al. (RCT) <a href="#">[7]</a> <a href="#">[8]</a> | Atropine (n=22) vs. Glycopyrrolate (n=17)                  | No significant difference in overall outcome. A trend towards fewer respiratory infections in the glycopyrrolate group. Both were found to be equally effective. |
| Khalid et al. <a href="#">[9]</a>                           | Atropine alone (n=50) vs. Atropine + Glycopyrrolate (n=50) | Mortality rate was 20% with atropine alone and 8% with the combined therapy. The combined therapy showed more positive results in mild to moderate cases.        |

## Experimental Protocols

- Bardin et al. Randomized Controlled Trial:[\[7\]](#)[\[8\]](#)
  - Study Design: A randomized, controlled trial.
  - Participants: 44 patients with organophosphate poisoning.
  - Intervention: Patients were randomized to receive either atropine or glycopyrrolate.
  - Primary Outcome: To compare the efficacy and safety of atropine and glycopyrrolate.

- Results: 39 patients were evaluated. The treatment groups were comparable at baseline, and no significant differences in outcome were detected, suggesting equal efficacy.

## Visualizations



[Click to download full resolution via product page](#)

### *Atropine's Mechanism in Organophosphate Poisoning*

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Low-Concentration Atropine for Myopia Progression (LAMP) Study: A Randomized, Double-Blinded, Placebo-Controlled Trial of 0.05%, 0.025%, and 0.01% Atropine Eye Drops in Myopia Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-Year Results of 0.01% Atropine Eye Drops and 0.1% Loading Dose for Myopia Progression Reduction in Danish Children: A Placebo-Controlled, Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PulmCrit- Epinephrine vs. atropine for bradycardic periarrest [emcrit.org]
- 4. emergencymedicinecases.com [emergencymedicinecases.com]
- 5. A randomized controlled feasibility trial comparing safety and effectiveness of prehospital pacing versus conventional treatment: 'PrePACE' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Organophosphate poisoning: grading the severity and comparing treatment between atropine and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organophosphate poisoning: grading the severity and comparing treatment between atropine and glycopyrrolate. | Semantic Scholar [semanticscholar.org]
- 9. iajps.com [iajps.com]
- To cite this document: BenchChem. [Atropinium: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257961#atropinium-clinical-trial-results-and-data-validation]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)